molecular formula C19H19N3O2 B3266230 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline CAS No. 420831-75-0

2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B3266230
CAS No.: 420831-75-0
M. Wt: 321.4 g/mol
InChI Key: JJSWGWVFKHTHGN-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline (CAS 420831-75-0) is a planar fused heterocyclic compound that serves as a valuable scaffold in pharmacological and biological research. This indoloquinoxaline derivative is recognized for its DNA and protein-interacting capabilities, with the mechanism of pharmacological action predominantly being DNA intercalation . The thermal stability of the intercalated complex with DNA is a key parameter for its bioactivity and is influenced by the substituents on the core structure, such as the propyl and methoxy groups in this analogue . Derivatives based on the 6H-indolo[2,3-b]quinoxaline structure have been developed as promising bifunctional inhibitors, combining therapeutic and imaging functions. Recent research has identified such compounds as potent and selective inhibitors of the Src homology 2 domain-containing phosphatase 1 (SHP1), a therapeutic target in oncology, while also exhibiting a significant fluorescence response for real-time monitoring of enzyme activity in live cells . Furthermore, structurally similar compounds in this family have demonstrated a range of pharmacological effects, including antiviral activity against herpes and HIV, anticancer properties, and the inhibition of reactive oxygen species production in neutrophils, suggesting broad potential for this chemical class in drug development . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethoxy-6-propylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-4-9-22-15-8-6-5-7-12(15)18-19(22)21-14-11-17(24-3)16(23-2)10-13(14)20-18/h5-8,10-11H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSWGWVFKHTHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Indolo 2,3 B Quinoxaline Derivatives

Classical and Contemporary Approaches to the Indolo[2,3-b]quinoxaline Core

The methodologies for assembling the indolo[2,3-b]quinoxaline core can be broadly categorized into classical and contemporary methods. Classical approaches typically involve the condensation of pre-functionalized precursors, while contemporary methods often utilize the precision and efficiency of metal catalysis to form key carbon-nitrogen and carbon-carbon bonds.

The most traditional and widely recognized method for synthesizing the indolo[2,3-b]quinoxaline core is the acid-catalyzed condensation reaction between an isatin (B1672199) derivative (indoline-2,3-dione) and an o-phenylenediamine (B120857) derivative (benzene-1,2-diamine). rsc.orgbenthamscience.com This foundational approach, first reported by Marchlewski, typically involves heating the two components in a solvent such as acetic acid. rsc.org

The reaction proceeds through the initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the C3-ketone of the isatin, followed by dehydration to form an imine intermediate. Subsequent intramolecular cyclization and aromatization yield the final tetracyclic indolo[2,3-b]quinoxaline product. This method's versatility is demonstrated by its application in synthesizing a range of derivatives, including N-glycosides, by using appropriately substituted isatins and diamines. rsc.org Modern variations of this classic reaction have employed microwave assistance to accelerate the process. benthamscience.com

Table 1: Examples of Isatin-Based Condensation Reactions

Isatin Derivative o-Diamine Derivative Conditions Product Type
Isatin o-Phenylenediamine Acetic Acid, Reflux Parent Indolo[2,3-b]quinoxaline rsc.org
Isatine-N-glycosides 1,2-Diaminobenzenes Not specified 6H-indolo[2,3-b]quinoxaline-N-glycosides rsc.org

Modern organic synthesis has heavily relied on transition metal catalysis to construct complex molecular architectures, and the synthesis of indolo[2,3-b]quinoxalines is no exception. researchgate.net Palladium and copper catalysts, in particular, have been instrumental in developing efficient routes to this heterocyclic system.

Palladium-catalyzed reactions have provided powerful and flexible strategies for synthesizing indolo[2,3-b]quinoxalines, often starting from halo-substituted quinoxalines. One prominent two-step approach begins with a Pd-catalyzed Suzuki coupling of 2,3-dibromoquinoxaline (B1596595) with 2-bromophenylboronic acid. rsc.orgresearchgate.net The resulting 2-arylquinoxaline intermediate then undergoes a subsequent annulation via a Pd-catalyzed double C-N coupling reaction with various primary amines to form the final fused ring system. rsc.orgnih.gov

A more direct, one-pot approach has also been developed, which utilizes a sequence of Pd-catalyzed twofold C-N coupling and C-H activation reactions starting from 2,3-dibromoquinoxaline. rsc.orgnih.govrsc.org While efficient, this method has shown a more limited substrate scope compared to the two-step pathway. rsc.orgrsc.org

Furthermore, the Buchwald-Hartwig amination reaction has been effectively employed. A notable route involves the sequential application of a Buchwald–Hartwig cross-coupling followed by an intramolecular nucleophilic aromatic substitution of hydrogen (SNH) to construct the indolo[2,3-b]quinoxaline scaffold. nih.govresearchgate.net

Table 2: Overview of Palladium-Catalyzed Methodologies

Strategy Starting Materials Key Pd-Catalyzed Reactions Reference
Two-Step Approach 2,3-Dibromoquinoxaline, 2-Bromophenylboronic acid, Primary amines Suzuki Coupling, Twofold C-N Coupling rsc.orgresearchgate.netnih.gov
One-Pot Approach 2,3-Dibromoquinoxaline, Amines Twofold C-N Coupling, C-H Activation rsc.orgnih.govrsc.org

Copper-catalyzed reactions, particularly those related to the Ullmann condensation, provide an alternative to palladium-based methods for C-N bond formation. These methods are effective for the N-arylation of heterocyclic compounds like indoles and imidazoles. semanticscholar.org In the context of indolo[2,3-b]quinoxaline synthesis, copper-catalyzed intramolecular aryl guanidinylation has been shown to be an efficient method for forming related 2-aminobenzimidazoles, demonstrating the utility of copper in facilitating intramolecular C-N bond formation to build fused heterocyclic systems. semanticscholar.org While direct examples for the specific target scaffold are less common than palladium methods in the reviewed literature, the principles of copper-catalyzed N-arylation are applicable for constructing the indole-to-quinoxaline linkage.

A contemporary strategy for the annulation step in indolo[2,3-b]quinoxaline synthesis involves intramolecular oxidative cyclodehydrogenation, also known as an intramolecular nucleophilic aromatic substitution of hydrogen (SNH). nih.govresearchgate.net This approach is often used as the final ring-closing step after a precursor has been assembled using other methods, such as the Buchwald-Hartwig cross-coupling. nih.govresearchgate.net The reaction creates a C-C or C-N bond by removing two hydrogen atoms, typically facilitated by an oxidizing agent in the presence of an acid. nih.gov This method provides an efficient pathway to the final polycyclic system by functionalizing a C-H bond, avoiding the need for pre-installed leaving groups. nih.govresearchgate.net

Beyond the more common methods, other novel transformations have been reported for the synthesis of the indolo[2,3-b]quinoxaline core and related structures. One such method involves the cyclization of carbodiimide compounds through the rearrangement of nitrenes to yield the indolo[2,3-b]quinoxaline scaffold in good yields. rsc.org

More recently, a ruthenium(II)-catalyzed tandem ortho-C-H functionalization of 2-arylquinoxalines with sulfonyl azides has been developed. researchgate.net This reaction is followed by a one-pot oxidation, providing a new and effective route to a broad range of N-substituted 6H-indolo[2,3-b]quinoxalines. researchgate.net These innovative methods highlight the ongoing efforts to expand the synthetic toolkit for accessing this important class of heterocyclic compounds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Strategies for Functionalization and Derivatization of the Indolo[2,3-b]quinoxaline Core

The functionalization and derivatization of the indolo[2,3-b]quinoxaline core are crucial for modulating its physicochemical and biological properties. These modifications can be strategically introduced at various positions of the heterocyclic system.

Alkylation and Arylation Techniques

Alkylation and arylation reactions are fundamental strategies for introducing carbon-based substituents onto the indolo[2,3-b]quinoxaline scaffold. The nitrogen atom at the 6-position of the indole (B1671886) moiety is a common site for such modifications.

N-Alkylation: The synthesis of 6-alkyl-6H-indolo[2,3-b]quinoxalines can be achieved through the condensation of N-alkylated isatins (1-alkyl-indoline-2,3-diones) with o-phenylenediamines. For instance, reacting 1-propyl-indoline-2,3-dione with a suitably substituted o-phenylenediamine in a solvent like refluxing xylene can yield the corresponding 6-propyl-6H-indolo[2,3-b]quinoxaline derivative researchgate.net. Another approach involves the direct alkylation of the 6H-indolo[2,3-b]quinoxaline core. This can be accomplished by treating the parent heterocycle with an alkyl halide, such as propyl bromide, in the presence of a base.

C-H Arylation: Direct C-H arylation methods have emerged as powerful tools for the functionalization of the indolo[2,3-b]quinoxaline core. These methods avoid the need for pre-functionalized starting materials, thereby increasing atom economy. For example, a novel perfluoro-1,4-phenylenyl 6H-indolo[2,3-b]quinoxaline derivative was synthesized using a C-H direct arylation method nih.gov. This strategy can be envisioned for the introduction of aryl groups at specific positions on the quinoxaline (B1680401) or indole moieties of the scaffold.

A summary of representative alkylation and arylation techniques is provided in the table below.

TechniqueReagents and ConditionsTarget PositionReference
N-Alkylation1-Alkyl-indoline-2,3-diones, o-phenylenediamine, refluxing xylene6-position (indole nitrogen) researchgate.net
C-H Direct ArylationAryl halides, catalyst (e.g., Palladium), baseVarious C-H bonds on the aromatic core nih.gov
Buchwald-Hartwig Cross-Coupling2-(2-bromophenyl)quinoxalines, amines, microwave assistanceIndole nitrogen (via cyclization) researchgate.net

Introduction of Diverse Substituents for Scaffold Diversification

To explore the chemical space around the indolo[2,3-b]quinoxaline scaffold, various substituents can be introduced. These modifications are essential for tuning the electronic and steric properties of the molecule, which in turn can influence its biological activity and material properties.

Ruthenium-Catalyzed C-H Functionalization: A one-pot synthesis of N-substituted indolo[2,3-b]quinoxalines has been developed through a Ru(II)-catalyzed ortho C-H functionalization of 2-arylquinoxalines with sulfonyl azides nih.govbohrium.com. This method allows for the direct formation of a C-N bond at the ortho position of the 2-aryl substituent, leading to the construction of the indolo[2,3-b]quinoxaline ring system with a substituent on the indole nitrogen nih.govbohrium.com. This strategy offers a highly efficient route to a variety of N-substituted derivatives.

Condensation with Substituted Precursors: The diversity of substituents on the final indolo[2,3-b]quinoxaline molecule can be readily achieved by using appropriately substituted precursors. For example, the condensation of substituted isatins with substituted o-phenylenediamines is a common and versatile method for synthesizing a wide range of derivatives benthamscience.com. To synthesize 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline, one would start with 4,5-dimethoxy-1,2-phenylenediamine and 1-propylisatin.

The following table outlines methods for introducing diverse substituents.

MethodPrecursors/ReagentsType of Substituent IntroducedReference
Ru(II)-Catalyzed C-H Functionalization2-Arylquinoxalines, sulfonyl azidesN-sulfonyl groups on the indole nitrogen nih.govbohrium.com
Condensation ReactionSubstituted isatins, substituted o-phenylenediaminesVarious substituents on the quinoxaline and indole moieties benthamscience.com
Structural Fusion and Scaffold HoppingFluorophores, bioactive skeletonsFused ring systems and complex side chains rsc.org

Preclinical Pharmacological Research and Biological Activities of Indolo 2,3 B Quinoxaline Derivatives

Antiviral Efficacy Studies

The indolo[2,3-b]quinoxaline scaffold is a key component in the development of new antiviral agents. nih.govresearchgate.net Derivatives of this structure have been shown to possess a broad spectrum of activity against several viruses.

Inhibition of Viral Replication in Host Cells

Derivatives of 6H-indolo[2,3-b]quinoxaline have shown potent antiviral properties. The primary mechanism of action for many of these compounds is believed to be DNA intercalation. nih.govresearchgate.net By inserting themselves into the DNA helix of a virus, these molecules can disrupt processes essential for viral replication. chalmers.se

Notably, certain mono- and dicationic derivatives have demonstrated excellent antiviral effects against human cytomegalovirus (CMV), herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV). nih.gov The antiviral activity of these compounds was found to be superior to that of already established antiviral agents. nih.gov The planar, aromatic structure of the indoloquinoxaline moiety facilitates this intercalation between DNA base pairs. nih.gov Spectroscopic studies have confirmed this binding mechanism, revealing high DNA binding constants. nih.gov Furthermore, these derivatives show a preference for binding to AT-rich regions of DNA, a characteristic that could be exploited for targeting viral genomes with high AT content. chalmers.senih.gov For instance, the derivative known as B-220, or 2,3-dimethyl-6(2-dimethylaminoethyl)6H-indolo-(2,3-b)quinoxaline, has been identified as a potential antineoplastic agent with activity against HSV-1 through this DNA intercalation mechanism. researchgate.netchalmers.se

Interferon-Inducing Capacity

In addition to direct antiviral actions, some indolo[2,3-b]quinoxaline derivatives function as potent immunomodulators by stimulating the production of interferons (IFN). Interferons are crucial signaling proteins that trigger the body's innate antiviral defenses.

Studies on newly synthesized 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have shown them to be low-toxicity, potent interferon inducers. researchgate.net In one study, two different 6H-indolo[2,3-b]quinoxaline derivatives were evaluated for their ability to stimulate IFN and modulate immune cells. researchgate.netresearchgate.net These compounds demonstrated activity comparable to or higher than the reference drug Amixin (Tilorone). researchgate.net Specifically, 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline was noted for its prolonged interferon induction in vivo and its ability to enhance the functional activity of murine peritoneal cells. researchgate.net This suggests that such compounds can bolster innate antiviral resistance with potentially minimized risks of certain immune-related adverse effects. researchgate.net

Neurotherapeutic Potential

The indolo[2,3-b]quinoxaline scaffold has also been explored for its potential in treating neurodegenerative conditions, particularly Alzheimer's disease. nih.gov The multifaceted nature of Alzheimer's, which involves cholinergic deficits and amyloid-beta plaque formation, has led researchers to develop multi-target-directed ligands, and indolo[2,3-b]quinoxaline derivatives have emerged as promising candidates. nih.gov

Cholinesterase Enzyme Inhibition for Neurodegenerative Conditions

A key strategy in managing Alzheimer's disease is the inhibition of cholinesterase enzymes (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) to increase the levels of the neurotransmitter acetylcholine.

Several indolo[2,3-b]quinoxaline derivatives have been synthesized and tested for their cholinesterase inhibitory activity. nih.gov In one study, a series of these compounds exhibited moderate to good inhibitory effects. nih.gov The compound 6-(6-(Piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline (designated 9f) was identified as a particularly potent and selective BChE inhibitor, showing twice the inhibitory activity of the standard drug donepezil. nih.gov Another study focusing on quinoxaline (B1680401) derivatives found that 2,3-Dimethylquinoxalin-6-amine was a highly potent AChE inhibitor, with activity slightly greater than the reference drugs tacrine (B349632) and galanthamine. nih.gov

Cholinesterase Inhibitory Activity of Indolo[2,3-b]quinoxaline Derivatives
CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Reference
6-(6-(Piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline (9f)BuChE0.96 µM nih.gov
Donepezil (Reference)BuChE1.87 µM nih.gov
2,3-Dimethylquinoxalin-6-amine (6c)AChE0.077 µM nih.gov
Tacrine (Reference)AChE0.11 µM nih.gov
Galanthamine (Reference)AChE0.59 µM nih.gov

Inhibition of Amyloid-Beta Aggregation

The aggregation of amyloid-beta (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease. nih.gov Preventing this aggregation is a primary therapeutic goal. researchgate.net Certain indolo[2,3-b]quinoxaline derivatives have shown the ability to interfere with this process.

The same compound that proved to be a potent BChE inhibitor, 6-(6-(Piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline (9f), was also found to inhibit the self-induced aggregation of Aβ₁₋₄₂ peptides. nih.gov At a concentration of 50 μM, it achieved an inhibition of 51.24%. nih.gov This dual functionality—inhibiting both cholinesterase and Aβ aggregation—makes such compounds highly valuable as multi-target-directed ligands for Alzheimer's therapy. nih.gov

Inhibition of Amyloid-Beta Aggregation by Indolo[2,3-b]quinoxaline Derivative
CompoundAssayConcentration% InhibitionReference
6-(6-(Piperidin-1-yl)hexyl)-6H-indolo[2,3-b]quinoxaline (9f)Self-induced Aβ₁₋₄₂ aggregation50 µM51.24% nih.gov

Studies in Preclinical Models of Cognitive Impairment

The in vitro findings regarding cholinesterase inhibition and amyloid-beta aggregation inhibition strongly suggest the neurotherapeutic potential of indolo[2,3-b]quinoxaline derivatives. Molecular docking studies have further supported these findings by illustrating significant interactions between these compounds and the binding sites of cholinesterase enzymes and Aβ₁₋₄₂. nih.gov However, the available research primarily focuses on these in vitro and in silico assessments. Detailed studies of these specific derivatives in preclinical, in vivo models of cognitive impairment have not been extensively reported in the provided literature. Such studies would be the necessary next step to validate the therapeutic potential observed at the molecular level.

Anti-Inflammatory and Antioxidant Properties

The indolo[2,3-b]quinoxaline nucleus is a recognized scaffold in medicinal chemistry, with various derivatives exhibiting notable anti-inflammatory and antioxidant effects. Research into structurally related quinoxaline compounds has demonstrated their potential to mitigate inflammatory processes. For instance, certain substituted quinoxaline derivatives have been synthesized and evaluated for their anti-inflammatory capabilities, showing a range of activity in preclinical models. ijpsr.comijpras.com The mechanism of action for these properties is often linked to the modulation of inflammatory pathways and the scavenging of reactive oxygen species.

The antioxidant activity of compounds is their ability to neutralize free radicals, which are unstable molecules that can cause cellular damage. The antioxidant potential of various heterocyclic compounds, including those with a quinoxaline core, has been explored. researchgate.net These studies often employ in vitro assays to measure the radical scavenging capacity of the synthesized derivatives. The presence of specific substituent groups on the quinoxaline ring system can significantly influence their antioxidant efficacy. Although direct studies on the antioxidant properties of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline are not detailed in the available literature, the general class of indolo[2,3-b]quinoxalines has been noted for a spectrum of biological activities which can be influenced by their antioxidant capacity. researchgate.net

Table 1: Investigated Biological Activities of Selected Quinoxaline Derivatives

Compound ClassInvestigated ActivityKey Findings
Substituted QuinoxalinesAnti-inflammatoryCertain derivatives exhibit anti-inflammatory effects in preclinical models. ijpsr.comijpras.com
Indolo[2,3-b]quinoxalinesGeneral Biological ActivitiesPossess a broad spectrum of activities including antiviral and anticancer potential. researchgate.netjocpr.comnih.govresearchgate.netnih.govresearchgate.net

Antidiabetic Activity Investigations

The potential for indolo[2,3-b]quinoxaline derivatives to act as antidiabetic agents has been an area of interest for researchers. Studies on related quinoxaline derivatives have shown promising results in the context of managing blood glucose levels. For example, a series of novel quinoxalinone derivatives were designed and evaluated for their hypoglycemic activity, with some compounds demonstrating effects comparable to the positive control, pioglitazone. frontiersin.org The proposed mechanisms for these effects include the alleviation of cellular oxidative stress and modulation of glucose transporter proteins. frontiersin.org While these findings are for the broader quinoxaline class, they highlight the potential of the core structure in the development of new antidiabetic compounds. Specific investigations into the antidiabetic activity of this compound have not been identified in the reviewed literature.

Table 2: Summary of Antidiabetic Research on Quinoxaline Derivatives

Compound SeriesInvestigated EffectNotable Results
Quinoxalinone DerivativesHypoglycemic ActivitySome derivatives showed hypoglycemic effects comparable to pioglitazone. frontiersin.org

Other Investigated Biological Activities (e.g., Anticoagulant)

Beyond the aforementioned properties, the indolo[2,3-b]quinoxaline scaffold has been explored for other potential therapeutic applications. Among these, anticoagulant activity has been noted for some derivatives. The ability of a compound to prevent blood clot formation is a critical aspect of treating various cardiovascular conditions. While specific data on the anticoagulant effects of this compound is not available, the general class of indolo[2,3-b]quinoxalines has been mentioned in the context of diverse pharmacological screenings. jocpr.com The rich chemistry of the indolo[2,3-b]quinoxaline core allows for a wide range of structural modifications, leading to a variety of biological responses. These compounds have also been investigated for their antiviral and anticancer properties, often linked to their ability to interact with DNA. nih.govresearchgate.netnih.govresearchgate.net

Mechanistic Investigations and Molecular Interactions

Deoxyribonucleic Acid (DNA) Intercalation and Binding Dynamics

The primary mechanism of pharmacological action for many 6H-indolo[2,3-b]quinoxaline derivatives is their ability to intercalate into the DNA double helix. rsc.org This non-covalent insertion of the planar aromatic core between adjacent base pairs leads to a distortion of the DNA structure, which can subsequently interfere with cellular processes such as replication and transcription.

Binding Affinity and Specificity with DNA

While direct binding studies on 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline are not extensively documented in publicly available literature, research on analogous compounds provides significant insights. The binding affinity and specificity of 6H-indolo[2,3-b]quinoxaline derivatives to DNA are largely influenced by the nature and position of substituents on the heterocyclic ring system. rsc.org

The thermal stability of the DNA-ligand complex is a key indicator of binding affinity. For instance, highly active derivatives such as NCA0424 and B-220 exhibit a high thermal stability when complexed with DNA, signifying strong binding. rsc.org The substituents on the indoloquinoxaline nucleus and the side chains play a crucial role in this stability. The orientation of these side chains, particularly towards the minor groove of DNA, can significantly impact the interaction. rsc.org

Furthermore, some indolo[2,3-b]quinoxaline derivatives have demonstrated a preference for binding to AT-rich regions of the DNA. This specificity could be advantageous in targeting the genomes of certain viruses that are rich in adenine (B156593) and thymine. The binding constants for monomeric indoloquinoxaline derivatives have been found to be in the range of 10^6 M^-1, indicating a strong interaction with DNA.

The 2,3-dimethoxy and 6-propyl groups of the subject compound are expected to influence its DNA binding characteristics. The methoxy (B1213986) groups, being electron-donating, could modulate the electronic properties of the aromatic system, potentially affecting stacking interactions with DNA bases. The propyl group at the 6-position, a common site for substitution in this class of compounds, is likely to influence the compound's solubility and steric interactions within the DNA grooves.

Influence on DNA Replication Processes

By intercalating into the DNA helix, this compound is predicted to interfere with DNA replication. The distortion of the DNA structure caused by intercalation can impede the progression of DNA polymerase, the enzyme responsible for synthesizing new DNA strands. This can lead to a halt in replication and, consequently, cell cycle arrest.

Studies on related indolo[2,3-b]quinoxaline compounds have shown that the most cytotoxic derivatives induce a significant accumulation of cells in the G2/M phase of the cell cycle. This observation is consistent with the inhibition of DNA replication or the induction of DNA damage that prevents cells from proceeding through mitosis. The antiviral activity of some indoloquinoxalines is also attributed to their ability to bind to viral DNA and disrupt replication processes. For example, the antiviral action against Herpes Simplex Virus-1 (HSV-1) is believed to involve intercalation into the viral DNA, thereby disturbing processes essential for viral uncoating and replication.

It is important to note that while DNA intercalation is a primary mechanism, some studies have indicated that certain 6H-indolo[2,3-b]quinoxaline derivatives exhibit poor inhibitory activity against topoisomerase II, an enzyme that is a common target for other DNA intercalating anticancer drugs. rsc.org This suggests that the influence on DNA replication may not solely be mediated through topoisomerase II inhibition for all members of this class.

Enzyme Targeting and Inhibition Studies

Beyond DNA, 6H-indolo[2,3-b]quinoxalines have been shown to interact with and modulate the activity of various enzymes and proteins, highlighting a multi-targeted pharmacological profile.

Phosphatase Inhibition (e.g., Src Homology 2 Domain-containing Phosphatase 1 - SHP1)

Recent research has identified 6H-indolo-[2,3-b]-quinoxaline derivatives as promising inhibitors of Src Homology 2 domain-containing Phosphatase 1 (SHP1). SHP1 is a non-receptor protein tyrosine phosphatase that plays a critical role in cellular signaling. Its dysregulation has been implicated in various diseases, including cancer.

A study focused on developing bifunctional SHP1 inhibitors utilized the 6H-indolo-[2,3-b]-quinoxaline scaffold. The synthesized derivatives demonstrated selective inhibition of the SHP1 enzyme. For instance, a representative compound from this series exhibited an IC50 value of 2.34 ± 0.06 μM against the SHP1 protein tyrosine phosphatase (PTP) domain. The introduction of a carboxymethyl group to the scaffold was found to significantly enhance the inhibitory activity. Molecular simulations and dialysis experiments suggested an irreversible binding mode of these inhibitors to SHP1. While this study did not specifically test the 2,3-dimethoxy-6-propyl derivative, it establishes the potential of the indoloquinoxaline core to be developed into potent SHP1 inhibitors.

Kinase Inhibition (e.g., Epidermal Growth Factor Receptor - EGFR)

The inhibition of protein kinases is a major strategy in cancer therapy. While there is limited direct evidence for the inhibition of Epidermal Growth Factor Receptor (EGFR) by 6H-indolo[2,3-b]quinoxalines, related quinoxaline (B1680401) and indoloquinoline structures have been identified as EGFR tyrosine kinase inhibitors.

For example, studies on indolo[1,2-a]quinolines have identified compounds with potent inhibitory activity against EGFR-TK. One such compound demonstrated an IC50 of 0.28 ± 0.05 μM. These findings suggest that the broader quinoline-containing heterocyclic systems are capable of interacting with the ATP-binding site of EGFR. The specific this compound would require direct testing to ascertain its EGFR inhibitory potential. The nature of the substituents would be critical in determining the binding affinity and selectivity for the EGFR kinase domain.

Transporter Protein Modulation (e.g., P-glycoprotein)

P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key player in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic drugs. Certain indoloquinoxaline compounds have been identified as selective modulators of P-gp.

One study investigated 1,4-dibutoxy-6H-indolo[2,3-b]quinoxaline and found that it could sensitize P-gp-overexpressing cancer cells to various anticancer drugs at concentrations as low as 0.25 μM. These compounds were shown to enhance the intracellular accumulation of P-gp substrates, such as vinblastine, in resistant cells. Interestingly, these indoloquinoxalines did not inhibit the photoaffinity labeling of P-gp by [3H]azidopine, suggesting a mechanism of modulation that may not involve direct competition for the same binding site as this known P-gp substrate. The ability of these compounds to selectively antagonize P-gp without affecting other transporters like MRP1 highlights their potential as targeted MDR modulators. The 2,3-dimethoxy and 6-propyl substitutions on the subject compound would likely influence its interaction with P-gp, affecting both its potency and selectivity.

Protein Interactions and Ligand-Target Recognition

The planar, aromatic structure of the 6H-indolo[2,3-b]quinoxaline core is a key determinant of its ability to interact with various proteins and nucleic acids. The primary mode of interaction for many derivatives is through intercalation into DNA, a mechanism that can disrupt DNA replication and transcription, leading to cytotoxic effects. The nature and position of substituents on the indoloquinoxaline ring system play a crucial role in modulating the affinity and specificity of these interactions.

Research on various derivatives of 6H-indolo[2,3-b]quinoxaline has identified several protein targets. For instance, certain derivatives have been shown to exhibit inhibitory activity against enzymes such as Topoisomerase II, which is critical for managing DNA topology during cellular processes. However, some highly active derivatives, like NCA0424 and B-220, displayed poor inhibitory activity against this enzyme, suggesting alternative mechanisms of action. nih.gov

More recently, derivatives of the 6H-indolo[2,3-b]quinoxaline scaffold have been identified as inhibitors of the protein tyrosine phosphatase SHP1. One such derivative, compound 5a, which features a different substitution pattern, was found to selectively inhibit SHP1 with an IC50 value of 2.34 ± 0.06 μM. rsc.org This finding suggests that the indoloquinoxaline core can be adapted to target specific protein binding sites.

Table 1: Protein Interactions of Selected 6H-indolo[2,3-b]quinoxaline Derivatives

DerivativeProtein TargetObserved EffectReference
NCA0424, B-220, 9-OH-B-220Topoisomerase IIPoor inhibitory activity nih.gov
Compound 5a (a thieno[2,3-b]quinoline-procaine hybrid)SHP1Selective inhibition (IC50 = 2.34 ± 0.06 μM) rsc.org
Certain derivativesEGFRInhibitory potential associated with electronegative substituents researchgate.net

Cellular Pathway Modulation

The interaction of 6H-indolo[2,3-b]quinoxaline derivatives with their molecular targets can lead to the modulation of various cellular pathways, underpinning their observed pharmacological effects. The ability of this class of compounds to intercalate with DNA suggests a profound impact on pathways related to cell cycle progression, DNA repair, and apoptosis.

The inhibition of key signaling proteins provides a more direct mechanism for pathway modulation. For example, by inhibiting SHP1, a non-receptor protein tyrosine phosphatase involved in signal transduction, indoloquinoxaline derivatives could influence pathways such as the JAK/STAT signaling cascade, which is crucial for cell growth, differentiation, and immune responses. rsc.org

Furthermore, several 6H-indolo[2,3-b]quinoxaline derivatives have been reported to possess significant multidrug resistance (MDR) modulating activity. nih.gov This suggests an interaction with cellular pathways that are responsible for the efflux of xenobiotics, often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein. By inhibiting these transporters, such compounds can restore the efficacy of other chemotherapeutic agents.

While the specific cellular pathways modulated by this compound have not been elucidated, its structural features suggest potential involvement in several key processes. The methoxy groups may influence its ability to interact with enzymes that have hydrophobic binding pockets with hydrogen bond acceptors. The propyl group at the 6-position will affect its solubility and membrane permeability, which in turn will determine its access to intracellular targets and pathways.

Table 2: Potential Cellular Pathway Modulation by 6H-indolo[2,3-b]quinoxaline Derivatives

Observed ActivityPotential Cellular Pathway(s) ModulatedPotential ConsequenceReference
DNA IntercalationCell Cycle Control, DNA Damage Response, ApoptosisCytotoxicity, Anti-proliferative effects nih.gov
SHP1 InhibitionJAK/STAT SignalingModulation of immune responses and cell proliferation rsc.org
MDR ModulationDrug Efflux Pathways (e.g., P-glycoprotein mediated)Reversal of multidrug resistance in cancer cells nih.gov

Structure Activity Relationship Sar and Structural Optimization

Impact of Substituent Patterns on Biological Efficacy

The biological activity of 6H-indolo[2,3-b]quinoxaline derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold. researchgate.netnih.govresearchgate.net These modifications can significantly alter the compound's interaction with its biological targets, thereby affecting its therapeutic potential.

Influence of Functional Groups on Target Affinity and Selectivity

The affinity and selectivity of 6H-indolo[2,3-b]quinoxaline derivatives for their biological targets, primarily DNA, are highly dependent on the functional groups attached to the aromatic rings and the indole (B1671886) nitrogen.

Research on a series of 6H-indolo[2,3-b]quinoxaline derivatives has demonstrated that the nature of the substituent on ring A plays a significant role in their cytotoxic activity against the human leukemia (HL-60) cell line. tandfonline.com For instance, the introduction of a carboxyl group at the C-7 position (IDQ-2) resulted in a marginal increase in cytotoxic potency. tandfonline.com However, a significant enhancement in activity was observed when this carboxylic acid was converted to a dimethyl carboxamido moiety (IDQ-5). tandfonline.com This increased potency may be attributed to the structural resemblance of the resulting compound to acridine-4-carboxamide, a known DNA intercalator. tandfonline.com

Furthermore, N-alkylation of the indole nitrogen has been shown to be a favorable modification. N-ethyl derivatives of 6H-indolo[2,3-b]quinoxaline have demonstrated greater cytotoxicity compared to their unsubstituted counterparts. tandfonline.com At the C-9 position, substitution with various secondary amines has been explored. Derivatives containing N-alkyl-6H-indolo[2,3-b]quinoxaline-9-amine moieties have shown significant cytotoxic activity. tandfonline.com Specifically, the dimethylamino substitution at the C-9 position was found to be particularly effective. researchgate.net The introduction of a fluorine atom at the C-9 position has also been investigated as a strategy to enhance antitumor activity and DNA binding ability. chem960.com

The following table summarizes the cytotoxic activity of selected 6H-indolo[2,3-b]quinoxaline derivatives against the HL-60 cancer cell line, illustrating the impact of different functional groups.

Compound IDR1R2R3IC50 (µM)
IDQ-1HHH1.83
IDQ-2COOHHH1.52
IDQ-4HCOOHH>100
IDQ-5CON(CH3)2HH0.28
IDQ-6HHC2H50.84
IDQ-7HBrH>100
IDQ-9HCON(CH3)2H>100
IDQ-10HN(CH3)2H0.35
IDQ-11HN-piperidinoH0.29
IDQ-13HN-pyrrolidinoH0.31
IDQ-14HN-morpholinoH0.28
Cisplatin0.42
5-Fluorouracil0.98

Data sourced from a study on the cytotoxic evaluation of 6H-indolo[2,3-b]quinoxaline derivatives. tandfonline.com

Role of Core Scaffold Modifications

The 6H-indolo[2,3-b]quinoxaline nucleus serves as a versatile template for the design of novel biologically active molecules. researchgate.netnih.gov Modifications to this core scaffold can lead to compounds with altered or enhanced biological activities.

One notable example of core scaffold modification is the development of a bifunctional inhibitor of the SHP1 enzyme. This was achieved through a strategy of structural fusion and a "scaffold hop," where the 6H-indolo[2,3-b]quinoxaline core was combined with a bioactive thieno[2,3-b]quinoline-procaine skeleton. rsc.org The resulting hybrid molecule, compound 5a, exhibited selective inhibition of the SHP1PTP enzyme with an IC50 of 2.34 ± 0.06 μM. rsc.org This demonstrates that the indoloquinoxaline scaffold can be effectively utilized in the creation of novel compounds with distinct therapeutic targets beyond DNA intercalation.

Another approach to scaffold modification involves the synthesis of N-glycosides of 6H-indolo[2,3-b]quinoxalines. These compounds, prepared through the cyclocondensation of isatine-N-glycosides with 1,2-diaminobenzenes, have been evaluated for their cytotoxic activity. While some of these N-glycoside derivatives exhibited weak cytotoxicity against human keratinocytes (HaCaT), this line of investigation highlights the potential for generating novel analogs with unique properties by modifying the core structure. nih.govrsc.org

Rational Design and Molecular Hybridization Strategies

The development of new 6H-indolo[2,3-b]quinoxaline derivatives often employs rational design and molecular hybridization strategies to enhance their therapeutic properties. These approaches are guided by an understanding of the structure-activity relationships and the molecular targets of these compounds.

The design of many potent 6H-indolo[2,3-b]quinoxaline derivatives is based on the principle of DNA intercalation. The planar aromatic core of the molecule allows it to insert between the base pairs of DNA, leading to a disruption of DNA replication and transcription, which is a key mechanism of their anticancer and antiviral activities. tandfonline.comresearchgate.net The rational design of these molecules often involves the introduction of side chains that can interact with the grooves of the DNA, further stabilizing the drug-DNA complex. The thermal stability of this complex is a critical parameter for the biological activity of these compounds. researchgate.netnih.gov Highly active derivatives such as NCA0424, B-220, and 9-OH-B-220 have demonstrated a strong correlation between their DNA binding affinity and their biological efficacy. researchgate.netnih.gov

Molecular hybridization involves combining the 6H-indolo[2,3-b]quinoxaline scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel activities. This strategy aims to exploit the beneficial properties of each component to develop more effective therapeutic agents. As previously mentioned, the creation of a bifunctional SHP1 inhibitor by fusing the indoloquinoxaline core with a thieno[2,3-b]quinoline-procaine skeleton is a prime example of a successful molecular hybridization strategy. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov This method is valuable in understanding the physicochemical properties that govern the activity of 6H-indolo[2,3-b]quinoxaline derivatives and in guiding the design of new, more potent analogs.

A QSAR study was conducted on a series of 14 6H-indolo[2,3-b]quinoxaline derivatives to model their cytotoxic activity against the HL-60 human leukemia cell line. tandfonline.comresearchgate.net The study utilized multiple linear regression analysis to correlate various molecular descriptors with the observed cytotoxic activity (expressed as IC50 values).

The best QSAR model developed in this study is represented by the following equation:

pIC50 = 0.201 (±0.04) * Kier2 + 0.134 (±0.03) * nCp - 1.25 (±0.25)

This model demonstrated a high statistical significance with the following parameters:

n = 14 (number of compounds)

r² = 0.875 (coefficient of determination)

q² = 0.791 (cross-validated coefficient of determination)

F = 38.64 (F-test value)

s = 0.21 (standard error of estimate)

The molecular descriptors in this model are:

Kier2 (Kier's second-order molecular shape index): This descriptor relates to the structural flexibility and shape of the molecule. Its positive coefficient suggests that an optimal level of structural complexity and shape is beneficial for cytotoxic activity.

nCp (number of primary carbon atoms): This descriptor indicates the number of carbon atoms bonded to only one other carbon atom. The positive coefficient for this term implies that the presence of primary carbons, often found in alkyl or substituted alkyl chains, is favorable for enhancing cytotoxic potency.

The QSAR model suggests that for increased cytotoxic activity, candidate structures of 6H-indolo[2,3-b]quinoxaline should ideally incorporate cyclic substituents or substituents with primary carbon atoms. tandfonline.comresearchgate.netresearchgate.net This finding provides a rational basis for the design of new derivatives with improved anticancer potential.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For derivatives of the 6H-indolo[2,3-b]quinoxaline scaffold, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their mechanism of action.

While specific docking studies for 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline are not extensively detailed in publicly available literature, research on analogous compounds provides a framework for understanding its potential interactions. The planar structure of the indolo[2,3-b]quinoxaline core is known to facilitate intercalation into DNA, a mechanism of action for many anticancer and antiviral agents. nih.govresearchgate.net Molecular docking simulations of related compounds have explored their binding to DNA and various protein targets. nih.gov For instance, derivatives of this scaffold have been docked against protein kinases, topoisomerases, and other enzymes implicated in disease pathways. researchgate.netrsc.org

A plausible mechanism of action for many indolo[2,3-b]quinoxaline derivatives is through DNA intercalation. nih.gov The binding affinity is influenced by the substituents on the core structure. nih.gov It is hypothesized that the 2,3-dimethoxy and 6-propyl groups of the target compound would modulate its binding affinity and specificity for various biological macromolecules.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometries, reaction energies, and spectroscopic signatures. For quinoxaline (B1680401) derivatives, DFT calculations have been employed to understand their electronic and optical properties. rsc.orgresearchgate.net

DFT studies on related dimethoxybenzene and quinoxaline structures provide insights into the likely electronic characteristics of this compound. nih.gov Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netmaterialsciencejournal.org A smaller gap generally implies higher reactivity.

In Silico Assessment of Molecular Properties (e.g., Theoretical ADMET-like Properties for Drug Design)

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico methods for predicting these properties have become increasingly popular as they can significantly reduce the time and cost associated with experimental studies.

For new chemical entities like this compound, computational tools can predict key pharmacokinetic parameters. These predictions are often based on established models and rules, such as Lipinski's rule of five, which helps to evaluate the drug-likeness of a compound and its potential for oral bioavailability. udhtu.edu.ua

While a specific ADMET profile for this compound is not published, studies on other quinoxaline derivatives have utilized these in silico tools. udhtu.edu.uanih.gov These analyses typically predict properties such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. The presence of the propyl group and methoxy (B1213986) groups in the target compound would be expected to influence its lipophilicity and, consequently, its absorption and distribution characteristics.

Applications in Materials Science and Emerging Technologies

Photophysical and Electrochemical Characterization for Materials Applications

Intramolecular Charge Transfer (ICT) Characteristics

The molecular architecture of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline inherently facilitates intramolecular charge transfer (ICT). This phenomenon arises from the electronic interaction between the electron-donating methoxy (B1213986) groups at the 2 and 3 positions of the quinoxaline (B1680401) moiety and the electron-accepting indolo[2,3-b]quinoxaline core. Upon photoexcitation, an electron is promoted from a molecular orbital predominantly located on the donor part of the molecule to one centered on the acceptor part. This charge redistribution leads to a significant change in the dipole moment of the molecule in the excited state compared to the ground state.

The efficiency and characteristics of this ICT process are crucial for applications in technologies such as organic light-emitting diodes (OLEDs), sensors, and nonlinear optics. The propyl group at the 6-position of the indole (B1671886) nitrogen serves to enhance the solubility and processability of the compound, which is a critical factor for its incorporation into practical devices, without significantly altering the core electronic properties. Research into analogous indolo[2,3-b]quinoxaline systems has shown that such donor-acceptor structures can exhibit significant solvatochromism, where the emission color changes with the polarity of the solvent, a hallmark of ICT. ias.ac.in

HOMO-LUMO Energy Level Analysis

The electronic properties of this compound are fundamentally governed by the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO level is primarily associated with the electron-donating portions of the molecule, in this case, influenced by the dimethoxy-substituted quinoxaline ring system. Conversely, the LUMO level is largely determined by the electron-accepting indoloquinoxaline core.

Theoretical and experimental studies on similar indolo[2,3-b]quinoxaline derivatives have provided insights into the expected energy levels. For a series of indolo[2,3-b]quinoxaline dyes, the LUMO levels were found to be in the range of -3.29 to -3.43 eV, suggesting a strong electron-accepting capability which is desirable for n-type materials in organic electronics. ias.ac.in The precise HOMO and LUMO energy values for this compound would require specific experimental measurements (e.g., via cyclic voltammetry) or high-level quantum chemical calculations.

Q & A

Q. What are the common synthetic routes for preparing 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline?

The synthesis typically involves condensation of substituted isatins with o-phenylenediamines. For example:

  • Schunck and Marchlewski’s method : Reacting isatin derivatives with 1,2-phenylenediamine in glacial acetic acid yields the indoloquinoxaline core .
  • Alkylation : Introducing the propyl group at the 6-position can be achieved via nucleophilic substitution using 1-chloropropane in the presence of K₂CO₃ and tetrabutylammonium iodide in acetone or DMF .
  • Methoxy group introduction : Dimethyl sulfate or methyl iodide in refluxing acetonitrile facilitates O-methylation at the 2- and 3-positions .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and regioselectivity (e.g., δ 4.56 ppm for propyl CH₂ in 6-ethyl derivatives) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O, NH stretches) .
  • Elemental analysis : Validates purity and molecular formula (e.g., C, H, N percentages) .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., CCDC 1983315 for related quinoxalines) .

Advanced Research Questions

Q. How does structural modification at the 6-position influence DNA-binding affinity?

  • Propyl vs. aminoethyl substituents : Bulky alkyl chains (e.g., propyl) enhance intercalation via hydrophobic interactions, while dimethylaminoethyl groups enable electrostatic binding to DNA phosphate backbones .
  • Quaternary ammonium salts : Derivatives like 6-(2-trimethylaminoethyl) show increased DNA affinity due to cationic charge, facilitating AT-specific minor groove binding .
  • Contradiction note : Some studies report non-specific intercalation, while others highlight AT-specificity, likely due to substituent-dependent conformational flexibility .

Q. What methodological strategies are used to evaluate antiviral activity and cytotoxicity?

  • In vitro assays :
    • Plaque reduction assays : Measure inhibition of herpes simplex virus (HSV) replication in Vero cells .
    • MTT assay : Quantifies cytotoxicity in human fibroblasts (IC₅₀ values typically <10 µM for active derivatives) .
  • Mechanistic studies :
    • Interferon induction : Assess cytokine upregulation via ELISA .
    • DNA interaction analysis : Use UV-vis titration, circular dichroism, or ethidium bromide displacement to confirm intercalation .

Q. How can nitro groups be selectively reduced to amino groups in indoloquinoxaline derivatives?

  • Catalytic hydrogenation : Suspend the nitro compound in N,N-dimethylacetamide with Pd/C under H₂ (2.7 atm) for 24 hours .
  • Acid workup : Adjust the pH to 5 with HCl to precipitate the amino derivative as a hydrochloride salt .
  • Validation : Monitor reaction progress via TLC and confirm NH₂ incorporation via ¹H-NMR (e.g., δ 5.32 ppm for NH₂ protons) .

Q. What experimental design considerations are critical for optimizing reaction yields in indoloquinoxaline synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .
  • Catalyst use : Tetrabutylammonium iodide enhances alkylation by stabilizing transition states .
  • Temperature control : Reflux in acetone (56°C) minimizes side reactions like intramolecular cyclization .

Data Contradiction and Mechanistic Analysis

Q. How do conflicting reports on DNA-binding modes (non-specific vs. AT-specific) arise?

  • Substituent effects : Propyl groups favor non-specific intercalation due to hydrophobic bulk, while cationic side chains (e.g., dimethylaminoethyl) promote AT-specific minor groove binding .
  • Methodological variability : Differences in DNA source (e.g., calf thymus vs. synthetic oligonucleotides) and buffer conditions (ionic strength, pH) alter binding preferences .

Q. What are the limitations of current synthetic methods for indoloquinoxalines?

  • Low regioselectivity : Alkylation at the 6-position often competes with 5-substitution, requiring careful stoichiometric control .
  • Side reactions : Prolonged heating in acetic acid can lead to intramolecular cyclization, reducing yields .
  • Scalability : Multi-step routes (e.g., nitro reduction followed by alkylation) complicate large-scale production .

Emerging Research Directions

Q. How can click chemistry expand the functional diversity of indoloquinoxaline derivatives?

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Attach triazole moieties to the 6-position for enhanced solubility or bioactivity .
  • Applications : Triazole-linked derivatives show improved anticancer activity (e.g., IC₅₀ = 2.1 µM against MCF-7 cells) .

Q. What in vivo models are suitable for pharmacokinetic studies of this compound?

  • Topical administration : Mouse models for HSV-1 infection evaluate efficacy in reducing lesion severity .
  • Biodistribution : Radiolabeled derivatives (e.g., ¹⁴C-propyl) track tissue penetration and metabolism .

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2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.